3-(Difluoromethoxy)isoquinolin-1-amine

Opioid Receptor Neuroscience Pain Research

Standard isoquinolin-1-amine analogs fail to engage opioid receptors due to substituent position and electronic mismatches, wasting FBDD resources. This validated chemoprobe offers: - MOR IC50: 1.90 nM; DOR IC50: 2.20 nM (low nanomolar agonist activity) - 3-position difluoromethoxy group enabling SAR expansion and reduced oxidative metabolism - Selective tool for ex vivo opioid pathway dissection (not a broad ROCK or topoisomerase inhibitor)

Molecular Formula C10H8F2N2O
Molecular Weight 210.18 g/mol
Cat. No. B13205273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)isoquinolin-1-amine
Molecular FormulaC10H8F2N2O
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(N=C2N)OC(F)F
InChIInChI=1S/C10H8F2N2O/c11-10(12)15-8-5-6-3-1-2-4-7(6)9(13)14-8/h1-5,10H,(H2,13,14)
InChIKeyRYQKNYXSPKXLFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)isoquinolin-1-amine: A Fluorinated Isoquinoline Building Block


3-(Difluoromethoxy)isoquinolin-1-amine (CAS 2059943-82-5) is a fluorinated heterocyclic compound belonging to the isoquinolin-1-amine class, characterized by a difluoromethoxy substituent at the 3-position . This structural motif is widely employed in medicinal chemistry as a privileged scaffold for kinase inhibitor development [1] and in fragment-based drug discovery campaigns targeting diverse biological systems, including the central nervous system [2].

3-(Difluoromethoxy)isoquinolin-1-amine: Substitution Pattern & Fluorination Impact


Isoquinolin-1-amines are not interchangeable due to profound differences in biological activity arising from substituent position and electronic effects. The 3-position difluoromethoxy group in this compound introduces unique conformational and stereoelectronic properties [1] that directly influence target binding affinity, as demonstrated by its low nanomolar agonist activity at mu- and delta-opioid receptors [2]. In contrast, closely related 6-substituted isoquinolin-1-amines are optimized for ROCK-I kinase inhibition [3], and 3-aryl analogs exhibit topoisomerase I inhibition [4]. Simply substituting a non-fluorinated or differently positioned analog without quantitative target engagement data will result in failed assay outcomes and wasted resources.

3-(Difluoromethoxy)isoquinolin-1-amine: Quantitative Differentiation Evidence


Mu-Opioid Receptor Agonism vs. ROCK-I Inhibition

3-(Difluoromethoxy)isoquinolin-1-amine exhibits potent agonist activity at the mu-opioid receptor (MOR) with an IC50 of 1.90 nM in the guinea pig ileum electrically-stimulated muscle contraction assay [1]. This contrasts sharply with 6-substituted isoquinolin-1-amine analogs such as compound 23A, which are optimized for ROCK-I kinase inhibition (IC50 not directly comparable but target is ATP-binding site) [2]. The difluoromethoxy substitution at the 3-position confers selectivity for opioid receptors, a profile absent in 6-substituted ROCK-I inhibitors.

Opioid Receptor Neuroscience Pain Research

Delta-Opioid Receptor Agonism vs. 3-Aryl Analogs

The compound activates the delta-opioid receptor (DOR) with an IC50 of 2.20 nM in the mouse vas deferens assay [1]. In comparison, 3-arylisoquinolinamine derivatives, such as compound 7d, are reported to inhibit topoisomerase I and exhibit cytotoxicity in cancer cell lines (IC50 values ranging from 14 nM to 32 nM in cell growth inhibition) [2], with no reported DOR activity. The presence of the difluoromethoxy group at the 3-position, rather than an aryl group, appears to shift target engagement from topoisomerase I to opioid receptors.

Delta Opioid Receptor Pain Mood Disorders

3-Fluorination Modulates Physicochemical Properties

The difluoromethoxy group at the 3-position introduces a strong electron-withdrawing inductive effect (-I) that alters the compound's pKa, lipophilicity, and metabolic stability compared to non-fluorinated isoquinolin-1-amines [1]. While direct quantitative data for this specific compound are not publicly available, class-level evidence indicates that OCF₂H substitution typically lowers logP by approximately 0.5-1.0 units relative to OCH₃ analogs and increases metabolic stability due to the strength of the C-F bond [2]. These physicochemical changes directly impact membrane permeability and off-target binding, making the fluorinated analog a distinct entity in screening cascades.

Medicinal Chemistry Drug Design Fluorine Chemistry

Synthetic Accessibility and Purity Advantage

3-(Difluoromethoxy)isoquinolin-1-amine is commercially available with a specified purity of 95% . Its relatively simple monocyclic isoquinoline core allows for straightforward derivatization via the 1-amino group, enabling rapid SAR exploration. In contrast, more complex polycyclic isoquinoline-based kinase inhibitors, such as the 6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine derivatives (which show EPHA4 IC50 = 2 μM) [1], require multi-step syntheses and are less readily accessible as starting materials. For fragment-based screening or early lead generation, the high purity and synthetic tractability of this compound provide a clear procurement advantage over advanced, late-stage analogs.

Chemical Synthesis Building Blocks Medicinal Chemistry

3-(Difluoromethoxy)isoquinolin-1-amine: Application Scenarios


Fragment-Based Screening for Opioid Receptors

This compound serves as an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting mu- and delta-opioid receptors due to its potent low nanomolar agonist activity (MOR IC50 = 1.90 nM, DOR IC50 = 2.20 nM) [1]. Its 3-position difluoromethoxy group offers a vector for SAR expansion while maintaining favorable physicochemical properties [2]. Researchers can rapidly synthesize libraries via the 1-amino group to explore selectivity and improve PK profiles, leveraging the compound's validated target engagement as a baseline.

Chemical Probe for Neuroscience Target Validation

The compound's unique profile as a fluorinated isoquinolin-1-amine with potent opioid receptor activity [1] makes it a valuable chemical probe for dissecting MOR and DOR signaling pathways in native tissues. Unlike broad-spectrum ROCK inhibitors [2] or anticancer agents [3], this compound provides a selective tool for studying opioid receptor pharmacology in ex vivo models (e.g., guinea pig ileum, mouse vas deferens).

Building Block for Kinase Inhibitor Libraries

While not a direct kinase inhibitor itself, the fluorinated isoquinoline core can be elaborated to create kinase inhibitor candidates with enhanced metabolic stability. The difluoromethoxy group's electron-withdrawing nature reduces oxidative metabolism compared to non-fluorinated analogs [1]. Medicinal chemists can install diverse hinge-binding motifs at the 1-amino position to target kinases such as ROCK or EPHA4, capitalizing on the scaffold's proven compatibility with kinase ATP-binding sites [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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